Pharmacopoeial Identity Designation: European Pharmacopoeia Impurity B Specification
2-Fluoro-4-desfluoro Bicalutamide is uniquely designated as Bicalutamide EP Impurity B in the European Pharmacopoeia monograph for bicalutamide, distinguishing it from other positional isomers and related impurities [1]. In contrast, the 3-fluoro positional isomer is separately designated as Bicalutamide USP Related Compound B (CAS 1166228-30-3), while desfluoro bicalutamide is designated as Bicalutamide EP Impurity A (CAS 90357-05-4) . This formal pharmacopoeial designation creates a non-interchangeable procurement requirement for laboratories seeking to demonstrate method specificity in Abbreviated New Drug Application submissions.
| Evidence Dimension | Regulatory identity and pharmacopoeial designation |
|---|---|
| Target Compound Data | EP Impurity B (2-fluoro-4-desfluoro bicalutamide) |
| Comparator Or Baseline | EP Impurity A (desfluoro bicalutamide, CAS 90357-05-4); USP RC B (3-fluoro-4-desfluoro bicalutamide, CAS 1166228-30-3) |
| Quantified Difference | Distinct regulatory identities with separate monograph entries and analytical acceptance criteria |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monograph specifications |
Why This Matters
Procurement of the correct isomer-specific reference standard is mandated for regulatory method validation and cannot be substituted with alternative impurities or generic reagents.
- [1] European Pharmacopoeia (Ph. Eur.). Monograph: Bicalutamide. Impurity B: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide. View Source
